N-[(2S,3S)-1-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide
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Overview
Description
N-[(2S,3S)-1-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide is a synthetically derived compound recognized for its unique structure and diverse applications in scientific research. Known for its specificity in targeting molecular pathways, this compound is often utilized in medicinal chemistry, biological studies, and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3S)-1-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide involves multiple steps, typically starting from commercially available materials. The process often includes the following:
Formation of 4-(2,5-Dimethylphenoxy)piperidine: : This is achieved via etherification of 2,5-dimethylphenol with 4-piperidone under basic conditions.
Peptide Coupling: : The intermediate is then coupled with 2-amino-3-methylpentanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.
Acetylation: : The final step involves acetylation with acetic anhydride to form the target compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and purity:
Bulk Synthesis: : Using large reactors to carry out the etherification, coupling, and acetylation steps.
Purification: : Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity.
Quality Control: : Rigorous testing, including HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, is conducted to confirm compound integrity.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3S)-1-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide undergoes several chemical reactions:
Oxidation: : Can be oxidized to introduce or modify functional groups.
Reduction: : Selective reduction of specific bonds or groups.
Substitution: : Functional group substitution, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: : Such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).
Reducing agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions: : Using nucleophiles like Grignard reagents.
Major Products
Oxidation: : Results in corresponding ketones or aldehydes.
Reduction: : Leads to secondary or tertiary amines.
Substitution: : Produces new functionalized derivatives with varied properties.
Scientific Research Applications
N-[(2S,3S)-1-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide is widely studied for:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigates protein interactions and enzyme inhibition.
Medicine: : Explored for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: : Applied in creating specialized polymers or as a catalyst in certain reactions.
Mechanism of Action
The compound's mechanism involves:
Molecular Targets: : Binds to specific receptors or enzymes.
Pathways: : Modulates signaling pathways, particularly those related to inflammation and pain perception.
Comparison with Similar Compounds
Unique Features
N-[(2S,3S)-1-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide stands out due to its dual functional groups, which allow for diverse chemical modifications.
Similar Compounds
N-[(2S,3S)-1-[4-(2,4-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide
N-[(2S,3S)-1-[4-(2,6-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide
These comparisons highlight subtle structural differences that influence their respective activities and applications.
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Properties
IUPAC Name |
N-[(2S,3S)-1-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-6-15(3)20(22-17(5)24)21(25)23-11-9-18(10-12-23)26-19-13-14(2)7-8-16(19)4/h7-8,13,15,18,20H,6,9-12H2,1-5H3,(H,22,24)/t15-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMUGTMMWAZTPH-YWZLYKJASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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